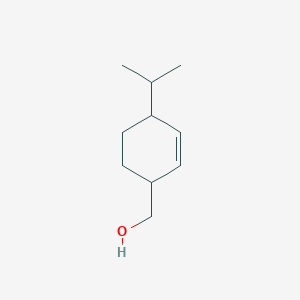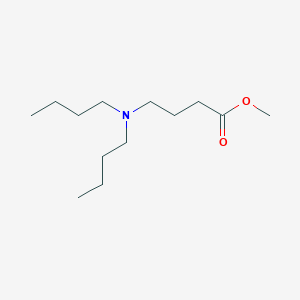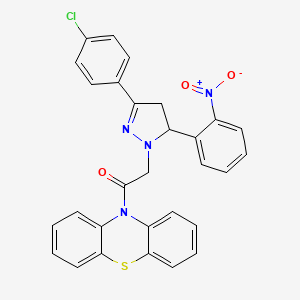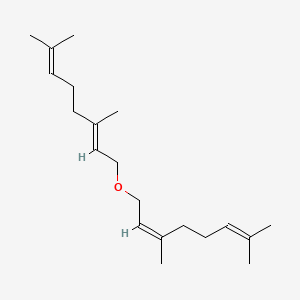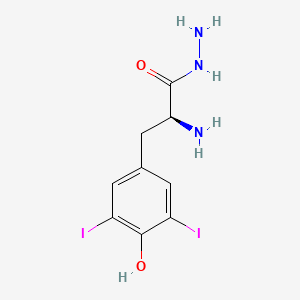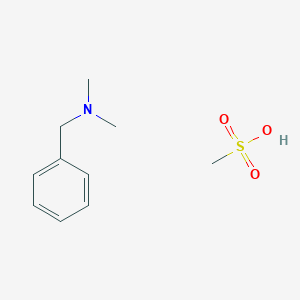
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is a compound that combines an amine and a sulfonic acid The amine component, N,N-dimethyl-1-phenylmethanamine, is a tertiary amine with a phenyl group attached to the nitrogen atom Methanesulfonic acid is a strong acid commonly used as a catalyst in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . Another method involves the three-component coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the Eschweiler-Clarke reaction due to its efficiency and simplicity. Methanesulfonic acid is produced on a large scale through the oxidation of dimethyl sulfide, which is a byproduct of the petrochemical industry.
化学反応の分析
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: It can be reduced to form N-methyl-1-phenylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide.
Reduction: N-methyl-1-phenylmethanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
科学的研究の応用
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Hantzsch dihydropyridine synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
作用機序
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Methanesulfonic acid, being a strong acid, can protonate various substrates, facilitating their transformation in organic reactions. The combination of these two components allows for a wide range of chemical transformations, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the methanesulfonic acid component.
N,N-dimethyl-1-phenylethylamine: Similar structure with an ethyl group instead of a methylene group.
N,N-dimethyl-1-naphthylamine: Similar structure with a naphthyl group instead of a phenyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is unique due to the presence of both a tertiary amine and a strong acid in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
73095-53-1 |
|---|---|
分子式 |
C10H17NO3S |
分子量 |
231.31 g/mol |
IUPAC名 |
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N.CH4O3S/c1-10(2)8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
DSEPTYOCUKEWRG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


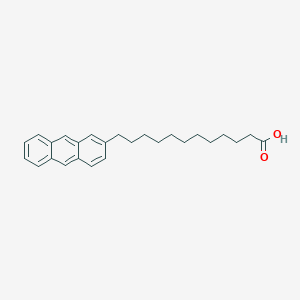
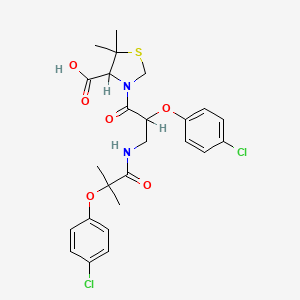
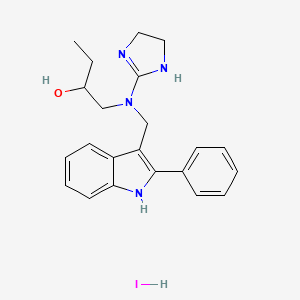
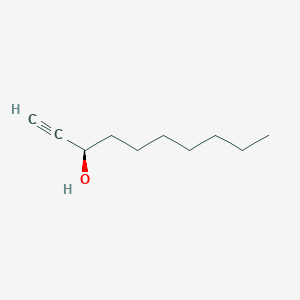

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
